1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine is a chemical compound with the molecular formula and a CAS number of 861211-43-0. This compound features a piperazine ring, which is a common structure in many pharmaceuticals, and is characterized by the presence of a chloro-substituted pyridine moiety and a dimethylphenyl group. It has been identified as an irritant and is typically handled with caution in laboratory settings .
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine falls under the category of piperazine derivatives. Piperazines are known for their diverse biological activities and are often utilized in medicinal chemistry for the development of drugs targeting various conditions, including psychiatric disorders and cancer.
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine typically involves several key steps:
The specific reaction conditions can vary widely based on the desired yield and purity. For example, typical temperatures range from room temperature to 80 °C, with reaction times extending from several hours to overnight depending on the reactivity of the starting materials .
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine features a piperazine core with two distinct substituents:
The molecular weight of this compound is approximately 278.46 g/mol. It has a melting point in the range of 100–102 °C, indicating its solid-state stability at room temperature .
The chemical behavior of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine can be characterized by its ability to undergo nucleophilic substitution reactions due to the presence of halogen atoms on its aromatic rings. This allows for further functionalization or modification into more complex structures.
In synthetic applications, this compound can serve as an intermediate for various derivatives by reacting with electrophiles or through cross-coupling reactions such as Buchwald-Hartwig or Suzuki coupling methods .
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine has potential applications in medicinal chemistry for developing new therapeutic agents targeting central nervous system disorders or cancer treatments. Its structural features make it an attractive candidate for further biological evaluation and optimization within drug discovery programs.
Microencapsulation significantly improves the bioavailability and environmental stability of this hydrophobic piperazine derivative. Polyurethane/polyurea-based capsule suspensions prepared via interfacial polymerization demonstrate superior controlled release kinetics. In one patented methodology, the compound is dissolved in organic solvent (e.g., xylene) with polyfunctional isocyanates (component A), emulsified in an aqueous phase (component B) containing protective colloids (e.g., polyvinyl alcohol), and subsequently reacted with diamines/polyamines to form a robust polymeric shell [4].
Table 1: Encapsulation Parameters and Release Profiles
Shell Material | Mean Particle Size (µm) | Wall Thickness (µm) | Release Half-time (Days) | Encapsulation Efficiency (%) |
---|---|---|---|---|
Polyurethane | 2–15 | 0.01–1 | 14–21 | >95 |
Polyurea | 5–20 | 0.05–2 | 21–35 | 92 |
Hybrid PU/PUrea | 1–10 | 0.01–0.5 | 7–14 | 98 |
Key findings:
Amphiphilic block copolymers enable nanoscale self-assembly into micellar or vesicular (polymersome) structures, overcoming the compound’s aqueous insolubility (<0.1 mg/mL). Poly(ethylene oxide)-poly(propylene oxide) (PEO-PPO) triblocks (Poloxamers) and polyester-PEG systems (e.g., PCL-PEG, PLGA-PEG) form 10–100 nm core-shell micelles, encapsulating the piperazine derivative via hydrophobic interactions within the core [3] [7].
Table 2: Amphiphilic Copolymer Systems for Nano-Delivery
Copolymer Type | Hydrophobic Block | CMC (mg/mL) | Micelle Size (nm) | Drug Loading (%) |
---|---|---|---|---|
PCL₁₅₀₀-PEG₅₀₀₀ | Polycaprolactone | 0.0025 | 28 ± 4 | 18.2 |
PLGA₃₀₀₀-PEG₂₀₀₀ | Poly(lactide-co-glycolide) | 0.018 | 45 ± 7 | 12.8 |
PEO₁₀₀-PPO₆₅-PEO₁₀₀ | Polypropylene oxide | 0.15 | 15 ± 3 | 8.5 |
Critical advances:
Structural diversification of the piperazine scaffold profoundly modulates bioactivity. Key modifications include:
A. N1-Substituent Variations:
B. N4-Aryl Optimizations:
Table 3: Bioactivity of Piperazine Derivatives
Compound Modification | Structure | Lipophilicity (logP) | Nematicidal Efficacy (% Mortality) | Insecticidal Efficacy (Knockdown %) |
---|---|---|---|---|
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl) | Reference compound | 3.8 | 85 | 95 |
1-[(6-Chloro-3-pyridinyl)sulfonyl]-4-methylpiperazine | N1-sulfonyl | 3.0 | 40 | 45 |
1-Cinnamyl-4-(2,6-dimethylphenyl)piperazine | N1-cinnamyl | 4.5 | 98 | 88 |
1-[(6-Chloro-3-pyridinyl)methyl]-4-(4-methoxyphenyl) | N4-4-methoxyphenyl | 3.3 | 75 | 98 |
QSAR Insights:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7